Cas no 539-74-2 (Ethyl 3-bromopropionate)
Ethyl 3-bromopropionate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-bromopropanoate
- Ethyl β-bromopropionate
- 3-Bromopropanoic acid ethyl ester
- Ethyl 3-bromopropionate
- Ethyl-3-bromopropionate
- 3-Bromopropionic Acid Ethyl Ester
- Propionicacid, 3-bromo-, ethyl ester (6CI,7CI,8CI)
- 2-Ethoxycarbonylethyl bromide
- Ethyl b-bromopropionate
- NSC 21812
- b-Bromopropionic acid ethyl ester
- Ethyl3-bromopropanoate
- Propanoic acid, 3-bromo-, ethyl ester
- Ethyl beta-bromopropionate
- Propionic acid, 3-bromo-, ethyl ester
- Ethyl .beta.-bromopropionate
- 9B28G9S1JV
- FQTIYMRSUOADDK-UHFFFAOYSA-N
- 3-bromo-propionic acid ethyl ester
- PubChem6950
- ethyl 3bromopropionate
- ethyl-3-bromoproionate
- Ethyl-3-bromopr
- DTXSID9060235
- .BETA.-BROMOPROPIONIC ACID ETHYL ESTER [MI]
- W-105688
- NSC-21812
- SY001430
- ethyl-3-bromoproprionate
- Ethyl 3-bromopropionate, 98%
- beta-Bromo-propionic acid, ethyl ester
- AI3-30431
- NSC21812
- Ethyl-3-bromopropanoate
- 539-74-2
- MFCD00000251
- UNII-9B28G9S1JV
- B0647
- AKOS005207111
- InChI=1/C5H9BrO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3
- FT-0615242
- FT-0668181
- Q27272296
- EINECS 208-724-0
- CCRIS 9051
- 3-bromopropanoic acid, ethyl ester
- DS-2424
- ethyl 3-bromo-propanoate
- F11254
- NS00032900
- .beta.-Bromopropionic acid ethyl ester
- ethyl 3-bromo-propionate
- F0001-1399
- FQTIYMRSUOADDK-UHFFFAOYSA-
- CS-W007449
- EN300-52880
- SCHEMBL212144
- Propanoic acid, 3bromo, ethyl ester
- betaBromopropionic acid ethyl ester
- Ethyl betabromopropionate
- ethyl 3bromopropanoate
- Propionic acid, 3bromo, ethyl ester (8CI)
- Propionic acid, 3bromo, ethyl ester
- DB-081007
- STL194306
- DTXCID8041531
-
- MDL: MFCD00000251
- Inchi: 1S/C5H9BrO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3
- InChI Key: FQTIYMRSUOADDK-UHFFFAOYSA-N
- SMILES: BrCCC(=O)OCC
- BRN: 1700933
Computed Properties
- Exact Mass: 179.97900
- Monoisotopic Mass: 179.979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 72.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.412 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 135-136 °C/50 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:158°F
Degrees Celsius:70°C - Refractive Index: n20/D 1.452(lit.)
- Solubility: H2O: soluble
- Water Partition Coefficient: Soluble in water, alcohol, chloroform, benzene.
- PSA: 26.30000
- LogP: 1.33450
- Sensitiveness: Light Sensitive
- Solubility: Miscible with ethanol and ether, insoluble in water
Ethyl 3-bromopropionate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Keep in dark place,Sealed in dry,Room Temperature
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
Ethyl 3-bromopropionate Customs Data
- HS CODE:2915900090
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
Ethyl 3-bromopropionate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 128163-25G |
Ethyl 3-bromopropionate |
539-74-2 | 25g |
¥664.81 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 128163-100G |
Ethyl 3-bromopropionate |
539-74-2 | 100g |
¥877.17 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E808873-500g |
Ethyl 3-bromopropionate |
539-74-2 | 98% | 500g |
968.00 | 2021-05-17 | |
| Fluorochem | 225998-1g |
Ethyl 3-bromopropanoate |
539-74-2 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 225998-25g |
Ethyl 3-bromopropanoate |
539-74-2 | 95% | 25g |
£13.00 | 2022-02-28 | |
| Fluorochem | 225998-100g |
Ethyl 3-bromopropanoate |
539-74-2 | 95% | 100g |
£45.00 | 2022-02-28 | |
| Fluorochem | 225998-1kg |
Ethyl 3-bromopropanoate |
539-74-2 | 95% | 1kg |
£431.00 | 2022-02-28 | |
| TRC | E900818-5g |
Ethyl 3-Bromopropionate |
539-74-2 | 5g |
$ 52.00 | 2023-09-07 | ||
| TRC | E900818-10g |
Ethyl 3-Bromopropionate |
539-74-2 | 10g |
$ 64.00 | 2023-09-07 | ||
| TRC | E900818-50g |
Ethyl 3-Bromopropionate |
539-74-2 | 50g |
$ 86.00 | 2023-09-07 |
Ethyl 3-bromopropionate Suppliers
Ethyl 3-bromopropionate Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid esters
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid derivatives Carboxylic acid esters
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Ethyl 3-bromopropionate
Ethyl 3-bromopropionate: Applications and Research Insights
Ethyl 3-bromopropionate, with the CAS number 539-74-2, is a significant compound in the realm of organic synthesis and pharmaceutical research. This ester, characterized by its 3-bromopropionic acid ethyl ester structure, has garnered attention due to its versatile applications in the development of bioactive molecules and functional materials. The presence of both a bromine substituent and an ester group makes it a valuable intermediate in synthetic chemistry, enabling a wide range of chemical transformations.
The compound's molecular formula, C₅H₉BrO₂, reflects its relatively simple yet potent structure. The bromine atom at the third carbon position introduces reactivity that is highly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions are frequently employed in the synthesis of pharmaceuticals and agrochemicals, where precise control over molecular connectivity is essential.
In recent years, Ethyl 3-bromopropionate has been explored in the context of drug discovery. Its ability to serve as a precursor for more complex molecules has made it a subject of interest in medicinal chemistry. For instance, researchers have utilized this compound to develop novel inhibitors targeting various biological pathways. The bromine moiety allows for further functionalization through palladium-catalyzed reactions, enabling the introduction of aryl or heteroaryl groups that can modulate enzyme activity and improve drug efficacy.
One notable area of research involving Ethyl 3-bromopropionate is its application in the synthesis of protease inhibitors. Proteases play crucial roles in numerous physiological processes, and their inhibition is often a key strategy in treating diseases such as cancer and inflammation. By modifying the propionic acid backbone with functional groups introduced via Ethyl 3-bromopropionate, scientists have been able to design molecules that selectively inhibit specific proteases. This approach has led to the discovery of several promising candidates that are currently undergoing further investigation.
Another emerging field where Ethyl 3-bromopropionate shows promise is in materials science. The compound's reactivity allows it to be incorporated into polymers and coatings that exhibit enhanced properties. For example, researchers have demonstrated its use in creating conductive polymers by incorporating it into frameworks that facilitate charge transport. This has implications for the development of new types of electronic devices, such as organic light-emitting diodes (OLEDs) and sensors.
The synthesis of Ethyl 3-bromopropionate itself is well-documented and can be achieved through several routes. One common method involves the bromination of propionic acid ethyl ester using brominating agents such as N-bromosuccinimide (NBS). This reaction typically proceeds under mild conditions and provides good yields, making it a practical choice for industrial-scale production. Alternatively, other synthetic pathways have been explored, including the reaction of propionaldehyde with bromoacetic acid followed by esterification.
In conclusion, Ethyl 3-bromopropionate (CAS number 539-74-2) is a multifaceted compound with significant applications across multiple disciplines. Its role as an intermediate in organic synthesis, particularly in cross-coupling reactions, underscores its importance in constructing complex molecules. Furthermore, its utility in drug discovery and materials science highlights its versatility and potential for future innovation. As research continues to uncover new applications for this compound, its relevance is expected to grow even further.
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